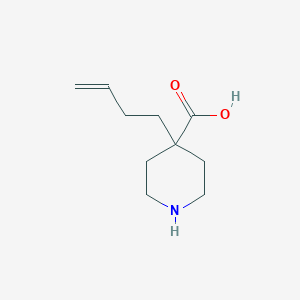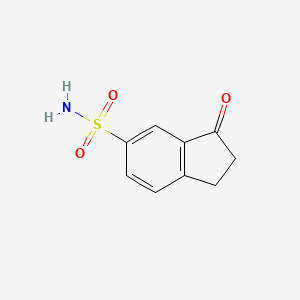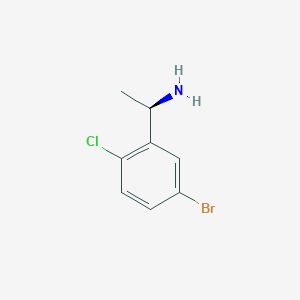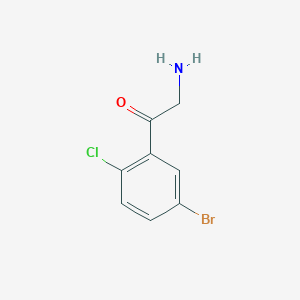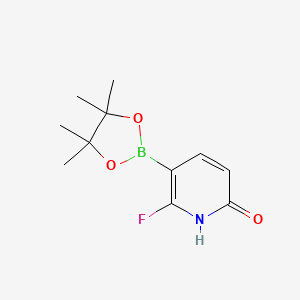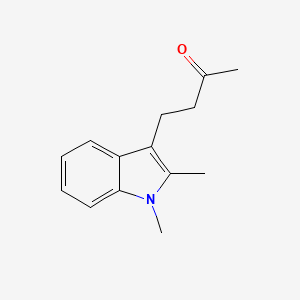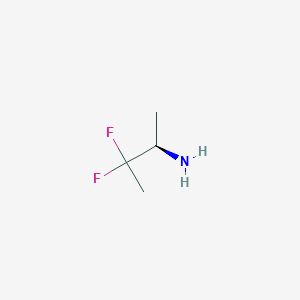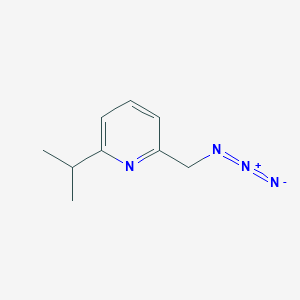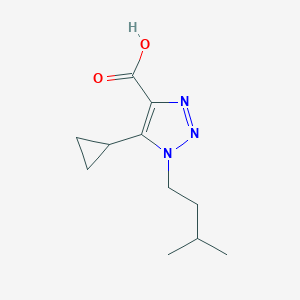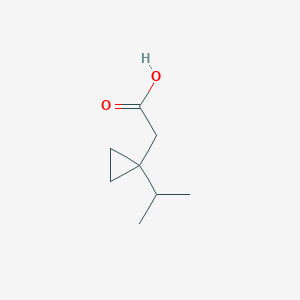
2-(1-Isopropylcyclopropyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(propan-2-yl)cyclopropyl]acetic acid is an organic compound characterized by a cyclopropyl ring substituted with an isopropyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(propan-2-yl)cyclopropyl]acetic acid can be achieved through several methods. One common approach involves the cyclopropanation of an appropriate alkene precursor, followed by functional group transformations to introduce the acetic acid moiety. For example, the cyclopropanation of an isopropyl-substituted alkene using a reagent such as diiodomethane and a zinc-copper couple can yield the cyclopropyl intermediate. Subsequent oxidation and carboxylation steps can then introduce the acetic acid functionality.
Industrial Production Methods
In an industrial setting, the production of 2-[1-(propan-2-yl)cyclopropyl]acetic acid may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors for cyclopropanation and advanced purification techniques such as distillation or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[1-(propan-2-yl)cyclopropyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The cyclopropyl ring can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents or organometallic reagents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
2-[1-(propan-2-yl)cyclopropyl]acetic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound may be investigated for its potential biological activity, including its effects on enzymes or cellular processes.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its therapeutic properties.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of agrochemicals or other industrial products.
Mechanism of Action
The mechanism of action of 2-[1-(propan-2-yl)cyclopropyl]acetic acid depends on its specific interactions with molecular targets. For example, if the compound exhibits biological activity, it may interact with enzymes or receptors, modulating their function. The cyclopropyl ring and acetic acid moiety can influence the compound’s binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
2-cyclopropylacetic acid: Lacks the isopropyl substitution, which may affect its reactivity and biological activity.
2-(1-methylcyclopropyl)acetic acid: Similar structure but with a methyl group instead of an isopropyl group, leading to different steric and electronic properties.
2-(1-ethylcyclopropyl)acetic acid: Contains an ethyl group, which can influence its chemical behavior and applications.
Uniqueness
2-[1-(propan-2-yl)cyclopropyl]acetic acid is unique due to the presence of the isopropyl group on the cyclopropyl ring, which can impact its reactivity, stability, and potential applications. This structural feature distinguishes it from other cyclopropylacetic acid derivatives and may confer specific advantages in certain chemical or biological contexts.
Properties
Molecular Formula |
C8H14O2 |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
2-(1-propan-2-ylcyclopropyl)acetic acid |
InChI |
InChI=1S/C8H14O2/c1-6(2)8(3-4-8)5-7(9)10/h6H,3-5H2,1-2H3,(H,9,10) |
InChI Key |
SSMXADAQJINLCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(CC1)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


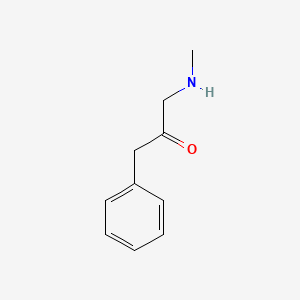
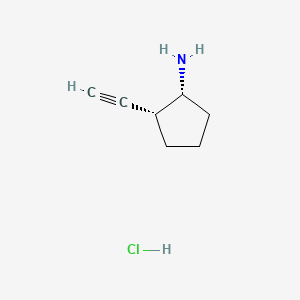

![[2-({2-[(2-Phosphonophenyl)amino]ethyl}amino)phenyl]phosphonic acid](/img/structure/B13542099.png)

